molecular formula C12H13BrN2O B1293198 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole CAS No. 957065-94-0

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole

Cat. No.: B1293198
CAS No.: 957065-94-0
M. Wt: 281.15 g/mol
InChI Key: CHTQDKHZZYNJKP-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Safety and Hazards

The safety and hazards of “2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole” would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate personal protective equipment, and exposure should be minimized .

Future Directions

The future directions for research on “2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole” could include further exploration of its potential biological activities, as well as the development of new synthetic methods and reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-bromobenzohydrazide with butyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials, such as polymers and liquid crystals.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a subject of interest in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenyl)-1,3,4-oxadiazole: Lacks the butyl chain, which may affect its solubility and reactivity.

    2-(4-Bromophenyl)-5-butyl-1,3,4-oxadiazole: The bromine atom is positioned differently on the phenyl ring, potentially altering its chemical properties.

    2-(3-Chlorophenyl)-5-butyl-1,3,4-oxadiazole: Substitution of bromine with chlorine can influence the compound’s reactivity and biological activity.

Uniqueness

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole is unique due to the specific combination of the bromophenyl group and the butyl chain, which imparts distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-bromophenyl)-5-butyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-2-3-7-11-14-15-12(16-11)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTQDKHZZYNJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650328
Record name 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957065-94-0
Record name 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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